molecular formula C20H19N3OS B3867015 benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B3867015
M. Wt: 349.5 g/mol
InChI Key: UAUVPRONXAAGKY-XYKDRVBHSA-N
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Description

Benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is synthesized through a specific method and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. It has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of biofilms (colonies of bacteria that are resistant to antibiotics), and reduce inflammation. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of this compound is that it is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to explore its mechanism of action. Another area of interest is its potential as an antibacterial and antifungal agent. Studies are needed to determine its effectiveness against different strains of bacteria and fungi and to explore its mechanism of action. Finally, more research is needed to determine the potential side effects of this compound and to develop methods for improving its solubility in water.

Scientific Research Applications

Benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and anticancer properties. Studies have also shown that it can inhibit the growth of certain viruses, including HIV.

properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVPRONXAAGKY-XYKDRVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 6
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benzaldehyde (3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

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